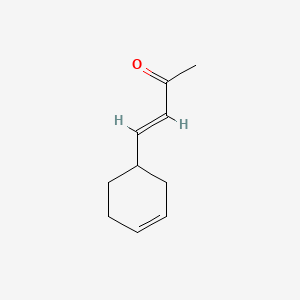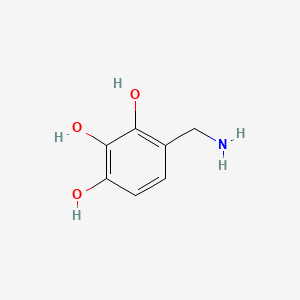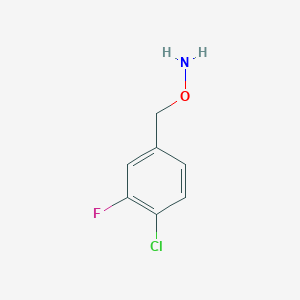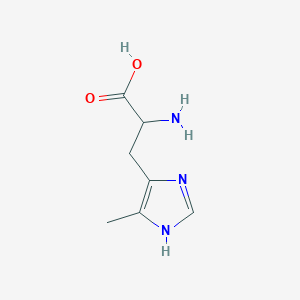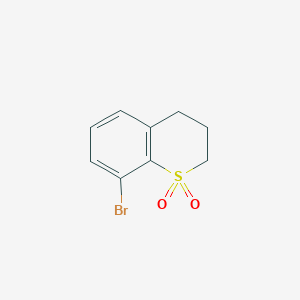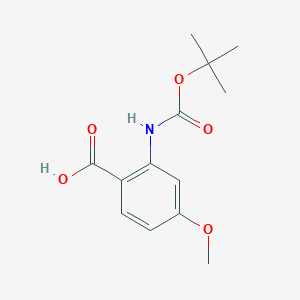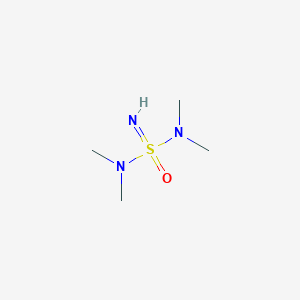
1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde is a chemical compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound is distinguished by the presence of two chlorine atoms at positions 3 and 6 on the pyridazine ring, a cyclopropane ring, and an aldehyde group.
Vorbereitungsmethoden
The synthesis of 1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde typically involves multiple steps:
Starting Material: The synthesis often begins with commercially available 3,6-dichloropyridazine.
Formylation: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like phosphorus oxychloride and dimethylformamide.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridazine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(3,6-Dichloropyridazin-4-yl)ethanone: This compound has a similar pyridazine ring with chlorine substitutions but differs in the presence of an ethanone group instead of a cyclopropane ring and aldehyde group.
3,6-Dichloropyridazine: This compound lacks the cyclopropane ring and aldehyde group, making it simpler in structure.
Eigenschaften
Molekularformel |
C8H6Cl2N2O |
|---|---|
Molekulargewicht |
217.05 g/mol |
IUPAC-Name |
1-(3,6-dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H6Cl2N2O/c9-6-3-5(7(10)12-11-6)8(4-13)1-2-8/h3-4H,1-2H2 |
InChI-Schlüssel |
BKVXSSVXXOTSQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C=O)C2=CC(=NN=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


